{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine
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Overview
Description
“{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine”, also known as MPMP, is an organic compound. It has a molecular formula of C14H22N2 and a molecular weight of 218.344 .
Molecular Structure Analysis
The InChI code for a similar compound is 1S/C14H22N2O2S.ClH/c1-12-6-8-16 (9-7-12)19 (17,18)11-14-5-3-2-4-13 (14)10-15;/h2-5,12H,6-11,15H2,1H3;1H . This provides a detailed description of the molecular structure.Scientific Research Applications
Proteomics Research
1-{2-[(2-MP)M]PM is utilized in proteomics research. Proteomics aims to understand the structure, function, and interactions of proteins within biological systems. Researchers use this compound to study protein expression, post-translational modifications, and protein-protein interactions. It plays a crucial role in advancing our knowledge of cellular processes and disease mechanisms .
Quantum Technologies
As we celebrate the International Year of Quantum Science and Technology, it’s worth noting that 1-{2-[(2-MP)M]PM contributes to the development of quantum technologies. Quantum mechanics, with its probabilistic behavior and entanglement, underpins quantum computing, quantum state sensors, and time synchronization protocols. Researchers at CERN, including the Quantum Technology Initiative (QTI), explore how to control individual quantum systems, such as single atoms or ions, for powerful applications .
Surfactant-Enhanced Remediation
In environmental science, surfactants play a vital role in soil remediation. 1-{2-[(2-MP)M]PM, due to its hydrophobic properties, can enhance the solubilization of hydrophobic organic contaminants (HOCs) in soil. By improving the mobility and bioavailability of HOCs, surfactant-enhanced remediation techniques become more effective in cleaning up contaminated sites .
Safety and Hazards
properties
IUPAC Name |
[2-[(2-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-4-5-9-16(12)11-14-8-3-2-7-13(14)10-15/h2-3,7-8,12H,4-6,9-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFKVHRDFQMOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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